2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide
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Overview
Description
2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide is a compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . This compound is part of the thiophene family, which is known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of 2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide typically involves the condensation of 2-ethoxyaniline with thiophene-3-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond . Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Properties
IUPAC Name |
2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-11-6-4-3-5-10(11)15-13(16)9-7-8-18-12(9)14/h3-8H,2,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDPEFUUOHJAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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